molecular formula C14H23BN2O2 B596360 N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1257554-16-7

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B596360
CAS No.: 1257554-16-7
M. Wt: 262.16
InChI Key: YCCUMCQJXLFVHM-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative of pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-N-ethyl-N-methylpyridin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed from oxidation of the boronic ester group.

    Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.

    Catalysis: Acts as a ligand or catalyst in various organic transformations, enhancing the efficiency and selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
  • N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine

Uniqueness

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group also enhances its utility in cross-coupling reactions compared to similar compounds without this functional group.

Properties

IUPAC Name

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-7-17(6)12-9-8-11(10-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCUMCQJXLFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136369
Record name N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257554-16-7
Record name N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257554-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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